N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea
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Overview
Description
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized with various substituents. Common reagents used in these reactions include dichlorophenyl derivatives, pyrazole derivatives, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA
- **N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA
Uniqueness
The uniqueness of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(2-METHOXYPHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23Cl2N5O3S |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H23Cl2N5O3S/c1-14-15(12-29(2)28-14)13-30(24(35)27-18-9-4-5-10-20(18)34-3)19-11-21(32)31(23(19)33)22-16(25)7-6-8-17(22)26/h4-10,12,19H,11,13H2,1-3H3,(H,27,35) |
InChI Key |
BSAAVOQSEPBXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C2CC(=O)N(C2=O)C3=C(C=CC=C3Cl)Cl)C(=S)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
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